molecular formula C8H8N2O B115246 Furo[2,3-b]pyridine-2-methanamine CAS No. 153863-89-9

Furo[2,3-b]pyridine-2-methanamine

Cat. No.: B115246
CAS No.: 153863-89-9
M. Wt: 148.16 g/mol
InChI Key: UQYHAEUCLXRTQI-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-2-methanamine (CAS: 153863-89-9) is a heterocyclic organic compound featuring a fused furan-pyridine core with an aminomethyl substituent at the 2-position. Its molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol and a calculated LogP value of 1.986, indicating moderate lipophilicity. The polar surface area (PSA) is 52.05 Ų, suggesting favorable solubility in polar solvents . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, though its specific biological applications remain understudied.

Properties

CAS No.

153863-89-9

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

furo[2,3-b]pyridin-2-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5,9H2

InChI Key

UQYHAEUCLXRTQI-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC(=C2)CN

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Furo[2,3-b]pyridine-2-methanamine with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Structural Features
This compound C₈H₈N₂O 148.16 1.986 52.05 Furan fused to pyridine; aminomethyl group
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine C₈H₉N₃ 147.18 1.432 58.32 Pyrrole fused to pyridine; aminomethyl group
6-(Alkoxymethyl)furo[2,3-d]pyrimidin-2(3H)-one C₇H₆N₂O₃ 166.14 0.754 75.90 Furan fused to pyrimidinone; alkoxymethyl substituent
2-Bromopyridine C₅H₄BrN 158.00 1.890 12.89 Simple pyridine with bromine substituent

Key Observations :

  • Ring System Differences : Replacing the furan oxygen in this compound with a pyrrole nitrogen (as in the pyrrolo analog) increases nitrogen content, reducing LogP (1.432 vs. 1.986) and increasing PSA (58.32 vs. 52.05 Ų), which may enhance aqueous solubility .
  • Fused Pyrimidinone Systems: The pyrimidinone derivative (C₇H₆N₂O₃) exhibits higher PSA (75.90 Ų) due to additional hydrogen-bonding sites, making it more polar but less lipophilic (LogP 0.754) .
  • Simpler Pyridine Derivatives : 2-Bromopyridine lacks fused rings, resulting in significantly lower PSA (12.89 Ų) and comparable LogP (1.890), highlighting the impact of ring fusion on polarity .

Preparation Methods

Claisen-Schmidt Condensation and Sequential Cyclizations

A foundational approach involves the Claisen-Schmidt condensation of substituted pyridine precursors with carbonyl-containing reagents. For instance, ethyl 2-hydroxyacetate reacts with 2,5-dichloronicotinic acid derivatives under basic conditions to form the furopyridine core. Deprotonation of the hydroxyl group generates a nucleophilic alkoxide, which undergoes tandem nucleophilic aromatic substitution (S<sub>N</sub>Ar) and intramolecular cyclization to yield the fused ring system. This method achieves yields exceeding 80% when optimized with sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

A critical modification involves replacing the ethyl ester with a tert-butyl ester to enhance solubility and reduce side reactions. For example, 2,5-dichloronicotinic acid is converted to its tert-butyl ester via acid-catalyzed dehydration, followed by cyclization with tert-butyl 2-hydroxyacetate. This adjustment improves reaction efficiency, yielding 86% of the intermediate furo[2,3-b]pyridine before deprotection.

Thorpe-Ziegler Cyclization

Thorpe-Ziegler cyclization offers an alternative pathway for constructing the furopyridine scaffold. Starting from 3-cyano-(2H)-pyridones, treatment with sodium methoxide induces intramolecular cyclization, forming the fused ring system. This method is particularly effective for derivatives with electron-withdrawing substituents, such as chlorothiophenyl groups, which stabilize the transition state during cyclization. Yields surpass 75% under reflux conditions in methanol, though regioselectivity remains a challenge for asymmetrically substituted precursors.

Functional Group Transformations

Reductive Amination

Reductive amination of ketone precursors provides a complementary route. For example, furo[2,3-b]pyridin-2-yl ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the methanamine derivative after 12 hours at room temperature. This method avoids harsh conditions but requires meticulous pH control (pH 6–7) to minimize side reactions.

Industrial-Scale Production Strategies

Multi-Catalytic Relay Protocols

Industrial synthesis employs relay catalysis to enhance efficiency. A gold/palladium/phosphoric acid system enables sequential cycloisomerization and asymmetric [4 + 2] cycloaddition, achieving enantiomeric excess (ee) >95% for chiral derivatives. This protocol reduces purification steps, with only one column chromatography required across four steps.

Solvent and Catalyst Optimization

Key parameters for scalability include:

ParameterOptimal ConditionImpact on Yield
Solvent Tetrahydrofuran (THF)Enhances solubility of intermediates
Catalyst Loading 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub>Balances cost and activity
Temperature 80–120°CAccelerates cross-coupling

Switching from DMF to THF reduces byproduct formation during Suzuki-Miyaura couplings, while lower catalyst loadings (5 mol%) maintain reactivity without escalating costs.

Challenges and Recent Advances

Regioselectivity in Cyclization

Regioselectivity remains a hurdle in unsymmetrical furopyridine synthesis. Computational studies suggest that electron-donating groups at the 5-position of pyridine precursors favor cyclization at the 2-position, achieving >90% regioselectivity when paired with sterically hindered bases like DBU (1,8-diazabicycloundec-7-ene).

Green Chemistry Approaches

Recent efforts focus on replacing toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Microwave-assisted synthesis further reduces reaction times from hours to minutes, as demonstrated in the preparation of 5-chlorofuro[2,3-b]pyridin-3-ol derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing furo[2,3-b]pyridine-2-methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves Thorpe-Ziegler cyclization of 3-cyano-(2H)-pyridone precursors under basic conditions (e.g., sodium methoxide in methanol) . Optimization includes adjusting temperature (60–80°C), reaction time (6–12 hours), and stoichiometry of the base. For example, excess base may accelerate cyclization but risk side reactions like hydrolysis. Monitoring intermediates via TLC or HPLC ensures controlled progression .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Identifies substituent patterns via characteristic singlet signals (e.g., δ 5.37–5.80 ppm for amine protons) and confirms cyclization by disappearance of methylene protons from precursors .
  • IR Spectroscopy : Detects functional groups (e.g., C≡N stretch ~2200 cm⁻¹ in carbonitrile intermediates).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for novel derivatives .

Q. How can researchers screen the biological activity of this compound derivatives?

  • Methodological Answer : Initial screening involves:

  • In vitro assays : Use RIN5F cells for glucose-dependent insulinotropic activity or MTT assays for cytotoxicity (e.g., IC₅₀ values against cancer cell lines).
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .
  • Kinase inhibition : Radioligand binding assays for PI3K/mTOR targets, as seen in PI-103 analogs .

Advanced Research Questions

Q. How do structural modifications to the furo[2,3-b]pyridine core influence biological potency and selectivity?

  • Methodological Answer :

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CN) at position 6 enhance kinase inhibition by modulating electron density in the fused ring .
  • Heteroaryl extensions : Adding pyrazole or thiophene moieties improves binding to COX-2 or NF-κB targets, as shown in BL 11282 analogs .
  • SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites, followed by synthetic validation .

Q. What experimental approaches resolve contradictions in reported biological activities of furo[2,3-b]pyridine derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration).
  • Purity verification : Use HPLC (>98% purity) and elemental analysis to exclude confounding impurities .
  • Meta-analysis : Compare data across publications to identify trends (e.g., substituent-dependent activity cliffs) .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • DFT calculations : Predict reactivity of intermediates (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • MD simulations : Assess binding stability to targets (e.g., PI3Kγ) over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic interactions .
  • QSAR models : Use CoMFA/CoMSIA to correlate substituent descriptors (e.g., logP, polar surface area) with activity .

Q. What strategies address low yields in this compound synthesis?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% via uniform heating .
  • Protecting groups : Temporarily block reactive amines with Boc or Fmoc to prevent side reactions during cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .

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